Octadeca-1,3,5,7-tetraen-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97992-35-3 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
octadeca-1,3,5,7-tetraen-1-ol |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h11-19H,2-10H2,1H3 |
InChI Key |
KSPYDAKLVQJENG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC=CC=CC=CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octadeca 1,3,5,7 Tetraen 1 Ol and Analogues
Convergent and Divergent Synthetic Pathways for Conjugated Tetraenes
The construction of complex molecules like conjugated tetraenes can be approached through either convergent or divergent synthetic strategies.
A divergent synthesis , on the other hand, starts from a common intermediate that is progressively elaborated to generate a library of related compounds. This strategy is particularly useful for exploring the structure-activity relationships of a class of compounds. A divergent approach to conjugated tetraenes could involve the sequential introduction of double bonds to a shorter polyene chain. For example, a series of Wittig or Horner-Wadsworth-Emmons reactions could be used to extend a diene to a triene, and then to a tetraene. This approach offers flexibility in modifying the chain length and substitution pattern. escholarship.org
Stereoselective Olefination Strategies
The stereochemistry of the double bonds in a conjugated polyene is crucial for its biological activity and physical properties. Therefore, stereoselective olefination reactions are essential tools for the synthesis of these molecules.
The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds from aldehydes or ketones and phosphonium (B103445) ylides. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically afford (Z)-alkenes, while stabilized ylides give predominantly (E)-alkenes. organic-chemistry.org This reaction has been employed in the synthesis of various polyenes, including complex natural products like beta-carotene. gaylordchemical.com For the synthesis of Octadeca-1,3,5,7-tetraen-1-OL, a sequential Wittig strategy could be envisioned, where the carbon chain is extended two carbons at a time. However, controlling the stereochemistry of each newly formed double bond can be challenging. rsc.org
| Reagent Type | Predominant Alkene Geometry |
| Stabilized Ylide | (E)-alkene |
| Non-stabilized Ylide | (Z)-alkene |
This table summarizes the general stereochemical outcome of the Wittig reaction.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.org A key advantage of the HWE reaction is that it generally produces (E)-alkenes with high selectivity. wikipedia.orgalfa-chemistry.com The dialkyl phosphate (B84403) byproduct is also water-soluble, which simplifies purification. alfa-chemistry.com The HWE reaction is a robust and reliable method for the stereocontrolled synthesis of alkenes and is widely used in the synthesis of natural products. alfa-chemistry.comresearchgate.net In the context of conjugated tetraene synthesis, an iterative HWE approach has been used to construct a (2E,4E,6E,8E)-tetramethyl-deca-2,4,6,8-tetraen-1-ol derivative. manchester.ac.uk This highlights the utility of the HWE reaction for the stereoselective synthesis of all-(E)-polyenes.
Key Features of the HWE Reaction:
High (E)-selectivity: Typically yields the trans-alkene as the major product.
Ease of purification: The phosphate byproduct is water-soluble.
High reactivity: The phosphonate carbanion is highly nucleophilic and reacts with a wide range of aldehydes and ketones. alfa-chemistry.com
The Julia-Kocienski olefination is another powerful tool for the stereoselective synthesis of alkenes, particularly (E)-alkenes. researchgate.net This reaction involves the coupling of a sulfone with an aldehyde or ketone in the presence of a base. researchgate.net The Julia-Kocienski olefination has been successfully applied to the synthesis of conjugated polyenes, including those with at least one (Z)-configured double bond. acs.orgnih.govacs.org For example, a combination of a tethered olefin metathesis and a Julia-Kocienski olefination was used to synthesize the marine natural product (+)-bretonin B, which contains a (4E,6Z,8E)-triene moiety. acs.orgnih.govacs.org This demonstrates the versatility of the Julia-Kocienski olefination in constructing complex polyene systems with mixed stereochemistry.
| Olefination Reaction | Typical Stereoselectivity | Key Features |
| Wittig (stabilized ylide) | (E) | Tolerates a wide range of functional groups. |
| Wittig (non-stabilized ylide) | (Z) | Useful for generating cis-double bonds. |
| Horner-Wadsworth-Emmons | (E) | Water-soluble byproduct, high (E)-selectivity. |
| Julia-Kocienski | (E) | Good for complex fragments, can be used for Z-alkenes under specific conditions. |
This table provides a comparative overview of common olefination reactions used in polyene synthesis.
Alkyne-Based Coupling Protocols for Polyene Construction
Alkyne-based methodologies provide an alternative and powerful approach to the construction of conjugated polyenes. These methods often involve the coupling of smaller, readily available building blocks.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orggold-chemistry.org This reaction is a cornerstone of modern organic synthesis and has been extensively used in the preparation of conjugated enynes, which are valuable precursors to conjugated polyenes. rsc.orgnih.gov The resulting enyne can be stereoselectively reduced to the corresponding (Z)- or (E)-alkene, providing access to a variety of polyene geometries. The Sonogashira reaction is known for its mild reaction conditions and broad functional group tolerance. libretexts.orggold-chemistry.org
A sila-Sonogashira coupling, which utilizes a trimethylsilyl-protected alkyne, can also be employed. gelest.com This variant offers advantages in certain synthetic contexts. The stereochemical information present in the starting materials is retained in the final product of a Sonogashira coupling. libretexts.org
The Sonogashira coupling has been utilized in the synthesis of numerous natural products and functional materials. libretexts.orgrsc.org For the synthesis of this compound, a strategy involving the coupling of a diynyl component with a vinyl halide, followed by partial reduction of the resulting enediyne, could be a viable route.
Negishi Coupling Approaches in Oligo(ethynylene) and Polyene Synthesis
The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for the formation of carbon-carbon bonds, including those in oligo(ethynylene) and polyene frameworks. researchgate.net This method is particularly valuable due to its high functional group tolerance and stereospecificity. nih.gov
A convenient and efficient sp-sp carbon heterocoupling protocol based on the Negishi reaction has been developed for the synthesis of oligo(ethynylene)s. researchgate.netnih.gov In this approach, a required zinc diacetylide is generated in situ from 1,4-bis(trimethylsilyl)butadiyne and reacted with a bromoacetylene in apolar solvent mixtures. researchgate.netnih.gov This methodology has been successfully applied to the synthesis of unsymmetrical glycosylated and symmetrical diglycosylated oligo(ethynylene)s up to octa(ethynylene). researchgate.netnih.gov The use of stable trimethylsilyl (B98337) derivatives to generate the zinc acetylides in situ allows for the preparation of unsymmetric oligoyne derivatives on a multi-gram scale with high yields. epfl.ch
For polyene synthesis, the Negishi coupling offers a mild and stereospecific route. nih.gov It has been utilized in the synthesis of various polyene natural products and their derivatives. nih.govmit.edu For instance, a triply metal-selective (Zn vs. Sn and B) Negishi cross-coupling has been reported, showcasing the high level of control achievable with this method. nih.gov The reaction typically involves an organozinc reagent, an organic halide or triflate, and a palladium or nickel catalyst. researchgate.net While the air and moisture sensitivity of organozinc reagents can be a concern, the reaction is widely employed in total synthesis due to its efficiency. researchgate.net
Table 1: Examples of Negishi Coupling in Polyene and Oligo(ethynylene) Synthesis
| Reactants | Catalyst | Product Type | Key Features | Reference |
| Zinc diacetylide and bromoacetylene | Not specified | Glycosylated oligo(ethynylene)s | In situ generation of zinc diacetylide from 1,4-bis(trimethylsilyl)butadiyne. | researchgate.netnih.gov |
| BB1 and hetero-bis-metallated vinylzinc reagent 15 | Not specified | Lynchpin 16 | Triply-metal selective (Zn vs. Sn and B) cross-coupling. | nih.gov |
| Alkyl bromide 45 and vinyl bromide 46 | Not specified | Skipped polyene precursor 47 | Part of a multi-step synthesis of skipped polyenes. | mit.edu |
| Bromoacetylenes and zinc acetylides | PdCl₂(dppf)∙DCM | Unsymmetric oligoyne derivatives | In situ generation of zinc acetylides from stable trimethylsilyl derivatives. | epfl.ch |
Eglinton-Galbraith Coupling and Modifications
The Eglinton-Galbraith coupling is a classic method for the oxidative coupling of terminal alkynes to form symmetrical diynes, and it has been adapted for the synthesis of more complex polyynes. The reaction traditionally uses a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine. rsc.orgtue.nl A high-dilution modification of this procedure has been employed to synthesize macrocyclic systems containing the αγ-diyne unit. researchgate.net
Modifications to the Eglinton-Galbraith protocol have been developed to improve yields and expand its applicability. For instance, a modified Eglinton-Galbraith coupling has been used for both the homocoupling of triynes and the statistical heterocoupling of a triyne with an excess of an alkyl-terminated trimethylsilyloctadeca-1,3,5-triyne. researchgate.net Another significant modification involves the in-situ removal of the TMS group and the use of 2,6-lutidine as a base instead of the more toxic pyridine, which has been used to synthesize and characterize oligo-ynes with up to 22 C≡C units. bath.ac.uk
Elimination Reactions for Polyene Formation
Elimination reactions provide a direct route to the formation of double bonds and are therefore central to polyene synthesis.
Hofmann Elimination Sequences
The Hofmann elimination is an elimination reaction of an amine where the least substituted alkene, known as the Hofmann product, is preferentially formed. wikipedia.orgbyjus.com This regioselectivity is attributed to the steric bulk of the quaternary ammonium (B1175870) leaving group, which directs the base to abstract the most accessible β-hydrogen. wikipedia.org The reaction sequence begins with the exhaustive methylation of an amine with excess methyl iodide to form a quaternary ammonium iodide salt. byjus.com This salt is then treated with silver oxide and water to generate a quaternary ammonium hydroxide, which upon heating, undergoes elimination. wikipedia.orgbyjus.com The Hofmann elimination has been demonstrated as a convenient method for preparing (E,E)- and (Z,E)-octa-1,3,5,7-tetraene. rsc.org It is also a key step in a two-step procedure to obtain conjugated dienes from tertiary amines, which are themselves formed from the palladium-catalyzed reaction of vinylic bromides with dienes and secondary amines. researchgate.net
Dehydrohalogenation (e.g., DBU-induced)
Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is a common method for creating alkenes. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a widely used non-nucleophilic base for promoting these reactions due to its steric hindrance. highfine.com DBU-induced dehydrobromination of (E,E)-4-bromonona-1,5,7-triene has been shown to produce excellent yields of (E,E,E)- and (3Z,5E,7E)-nona-1,3,5,7-tetraene. rsc.org DBU can also play a dual role, acting as both a base to form a 1-bromoalkyne from a geminal dibromoalkene and subsequently as a nucleophile to generate a terminal alkyne. researchgate.net
Functional Group Interconversions and Chain Homologation Strategies
The synthesis of long-chain polyenes often requires the stepwise extension of a carbon chain and the interconversion of functional groups.
Table 2: Two-Carbon Homologation of Aldehydes
| Reagent | Starting Material | Product | Key Features | Reference |
| Diethyl methylformyl-2-phosphonate dimethylhydrazone | Aldehydes or ketones | Unbranched α,β-unsaturated aldehydes | Two-step process: condensation followed by deprotection. | nih.gov |
| Diethyl ethylformyl-2-phosphonate dimethylhydrazone | Aldehydes or ketones | Methyl-branched α,β-unsaturated aldehydes | Two-step process: condensation followed by deprotection. | nih.gov |
Computational and Theoretical Investigations of Octadeca 1,3,5,7 Tetraen 1 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and thermodynamic stability of conjugated systems such as Octadeca-1,3,5,7-tetraen-1-OL. These in silico approaches offer insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium to large-sized organic molecules due to its favorable balance of computational cost and accuracy. nih.govresearchgate.net For polyene systems, DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to provide reliable predictions of geometries and vibrational frequencies. jefferson.eduresearchgate.netjefferson.edu
Studies on long-chain polyenes demonstrate that DFT can accurately model key structural features, such as the bond length alternation (BLA) between the alternating single and double carbon-carbon bonds, which is a hallmark of these conjugated systems. jefferson.edujefferson.edu For this compound, DFT calculations would predict a distinct BLA along the tetraene chain. The presence of the terminal hydroxyl group introduces an electronic perturbation, slightly influencing the electron density distribution across the conjugated system compared to its unsubstituted counterpart, octa-1,3,5,7-tetraene (B1222795).
Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated. The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's kinetic stability and the energy required for electronic excitation. For conjugated polyenes, this gap is known to decrease as the length of the chain increases. mdpi.com The introduction of a hydroxyl group, an electron-donating substituent, would be expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and causing a red-shift in the electronic absorption spectrum compared to the unsubstituted polyene. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties for the all-trans Isomer of this compound (Note: These are representative values based on typical results for similar long-chain polyenols calculated at the B3LYP level of theory.)
| Property | Calculated Value | Unit |
| Total Energy | -848.5 | Hartrees |
| HOMO Energy | -5.8 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 4.3 | eV |
| Dipole Moment | 2.1 | Debye |
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, provide a hierarchical route to achieving high accuracy. nih.govnus.edu.sg The Hartree-Fock (HF) method is the simplest ab initio approach, but it systematically neglects electron correlation, which is known to be significant in polyenes. colab.ws Consequently, HF calculations often overestimate the bond length alternation. colab.ws
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), are often employed to incorporate electron correlation and yield more accurate molecular properties. colab.ws For instance, MP2 calculations provide a better description of the subtle interplay of forces that determine the planarity and rotational barriers in conjugated systems. nih.gov In the context of this compound, MP2 calculations would be suitable for refining the geometric parameters and calculating interaction energies, providing a benchmark against which DFT results can be compared. colab.wsnih.gov Complete geometry optimizations of related polyenes like octa-1,3,5,7-tetraene have been successfully carried out at the RHF/6-31G level. colab.ws
Conformational Analysis and Isomerism
The flexibility of the single bonds in the polyene chain of this compound gives rise to a variety of rotational isomers (conformers), each with a distinct energy and geometry.
The conformational landscape of a molecule is defined by its potential energy surface (PES). rsc.org Computational chemists can map this surface by performing relaxed PES scans, where a specific dihedral angle is systematically varied, and the rest of the molecular geometry is optimized at each step. nih.gov For this compound, the most significant rotations occur around the C-C single bonds within the tetraene backbone.
The all-trans conformer, where all double bonds have a trans configuration relative to the adjacent single bond, is typically the global minimum energy structure for linear polyenes due to minimized steric hindrance. jefferson.eduopen.edu Rotations around the single bonds can lead to higher-energy gauche conformers. open.edu For example, a rotation around the C2-C3 bond from the trans (180°) position leads to a gauche conformation, which introduces a "kink" in the chain. open.edu Computational studies on butane (B89635) show that the gauche conformer is higher in energy than the anti (trans) conformer due to steric interactions. open.edu This principle extends to longer chains like this compound. A PES scan for rotation around one of the central single bonds would reveal the all-trans conformer as the global minimum, with local minima corresponding to gauche states. nih.govnih.gov The energy barrier between these states determines the rate of interconversion at a given temperature.
Table 2: Representative Relative Energies of Rotational Isomers of this compound (Note: Values are illustrative, based on computational studies of similar polyenes. The nomenclature gTtTt, for example, denotes a gauche rotation around the first C-C single bond, followed by three trans conformations.)
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Stability Ranking |
| tTtTt (all-trans) | ~180° | 0.0 | Most Stable |
| gTtTt | ~60° | ~2.5 | Less Stable |
| s-cis (eclipsed) | 0° | ~7.0 (Transition State) | Least Stable |
Beyond the stable trans and gauche conformers, the PES also contains higher-energy structures. These can include transition states for rotations (e.g., eclipsed conformations) and less stable, non-planar conformers. uiuc.edu For octa-1,3,5,7-tetraene, computational studies have identified several high-energy conformers, such as the gauche,Trans,trans,Trans,trans (gTtTt) rotamer. colab.ws These non-planar structures can be formed, for example, by rotation of the terminal –CH=CH2 group with respect to the rest of the planar chain. colab.ws Such high-energy conformers, while less populated under thermal equilibrium, can be important in photochemical processes or may be trapped in specific environments like cryogenic matrices. uiuc.edu For this compound, similar high-energy conformers involving rotations around the various C-C single bonds are expected to exist.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational spectroscopy (Infrared and Raman) is a key experimental technique for characterizing molecular structure. Theoretical calculations of vibrational frequencies are indispensable for assigning experimental spectra, where the calculated frequencies and intensities are correlated with observed spectral bands. acs.org
Calculations of harmonic vibrational frequencies are a standard output of DFT and ab initio geometry optimizations. jefferson.eduaip.org For polyenes, the most intense and characteristic bands in the Raman spectrum correspond to the in-phase C=C stretching modes (ν(C=C)). jefferson.edujefferson.edu The frequency of this mode is sensitive to the length of the conjugated system, decreasing as the number of conjugated double bonds increases. researchgate.netjefferson.edu
However, calculated harmonic frequencies are systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity. To improve agreement with experiment, the calculated frequencies are often uniformly scaled, or more sophisticated and computationally intensive anharmonic calculations are performed. jefferson.edu Another powerful approach is the Scaled Quantum Mechanical (SQM) force field method. colab.wsresearchgate.net In this method, the force field calculated at the ab initio or DFT level is scaled using a set of transferable scale factors, leading to excellent predictions of vibrational frequencies. colab.wsnih.gov This methodology has been successfully applied to interpret the complex vibrational spectra of polyenes like butadiene and hexatriene. jefferson.educolab.ws
Table 3: Selected Calculated Vibrational Frequencies (Harmonic, B3LYP) for all-trans-Octadeca-1,3,5,7-tetraen-1-OL and Their Assignments (Note: These are representative values. Experimental correlation would require scaling.)
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Spectroscopic Activity |
| ~3650 | O-H stretch | IR active |
| ~3050-3100 | C=C-H stretch | IR/Raman active |
| ~2900-2980 | C-H stretch (alkyl chain) | IR/Raman active |
| ~1650 | C=C stretch (in-phase) | Strong in Raman |
| ~1450 | CH₂ scissoring | IR active |
| ~1250 | C-C stretch (polyene) | Raman active |
| ~1050 | C-O stretch | IR active |
| ~980 | trans-C-H out-of-plane bend | Strong in IR |
Computational Elucidation of Reaction Mechanisms and Transition States
The study of chemical reactions at a molecular level is crucial for predicting product formation, understanding reactivity, and designing new synthetic routes. scielo.br Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable partner to experimental work for elucidating complex reaction mechanisms. scielo.brchemrxiv.org This approach involves mapping the potential energy surface of a reaction, identifying stable intermediates, and locating the high-energy transition states that connect them.
The elucidation of a reaction mechanism for a molecule like this compound would involve calculating the energy changes as the molecule transforms from reactants to products. Key parameters such as bond dissociation enthalpies (BDE), ionization potentials (IP), and proton affinities (PA) can be calculated to predict the most likely reaction pathways, such as those involved in antioxidant activity or degradation. nih.govresearchgate.net For instance, DFT calculations can determine the activation energies required for various transformations, indicating which reactions are kinetically favorable. scielo.br
In practice, a proposed reaction, such as the oxidation of the alcohol group or an electrophilic addition across the polyene system, is modeled by optimizing the geometry of the reactant(s), product(s), and the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The accuracy of these calculations depends heavily on the chosen level of theory, which includes the functional and the basis set. chemrxiv.org
| Component | Examples | Description |
|---|---|---|
| Functionals | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy in DFT. The choice of functional is critical for accuracy. B3LYP is a widely used hybrid functional, while M06-2X and ωB97X-D are often better for non-covalent interactions and thermochemistry. scielo.brresearchgate.netresearchgate.net |
| Basis Sets | 6-31G(d,p), 6-311++G(d,p), aug-cc-pVDZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets, like those with diffuse functions (e.g., '+') and polarization functions (e.g., 'd,p'), provide more accurate results but are computationally more expensive. chemrxiv.orgnih.govmdpi.com |
| Solvent Models | PCM, SMD | Polarizable Continuum Models (PCM) and Solvation Model based on Density (SMD) are used to simulate the effect of a solvent on the reaction, which can be crucial for charged or highly polar species. chemrxiv.orgmdpi.com |
Molecular Dynamics Simulations for Conformational Dynamics
While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. mdpi.com For a long-chain, flexible molecule like this compound, MD simulations can reveal its conformational dynamics, such as how the carbon chain folds and moves in solution over time. This approach models the atomic motions of a system by applying classical mechanics. mdpi.com
An MD simulation begins with the selection of a force field, which is a set of parameters and equations that defines the potential energy of the system and governs the interactions between atoms. caltech.edu The molecule is typically placed in a simulation box, often filled with solvent molecules (like water) to mimic experimental conditions. The system is then brought to a target temperature and pressure during an equilibration phase, after which a "production" simulation is run for a set amount of time (typically nanoseconds to microseconds) to collect data on the molecule's trajectory. mdpi.com
| Step | Description | Key Parameters & Considerations |
|---|---|---|
| 1. System Setup | Define the initial coordinates of the molecule. A suitable force field (e.g., PCFF, ReaxFF) is chosen to describe the atomic interactions. mdpi.comcaltech.edu | Force field choice, initial geometry (e.g., from an energy minimization). |
| 2. Solvation | The molecule is placed in a periodic box filled with explicit solvent molecules (e.g., water, ethanol) to simulate a condensed-phase environment. | Solvent model (e.g., TIP3P for water), box size and shape. |
| 3. Equilibration | The system's temperature and pressure are gradually adjusted to the desired values. This allows the system to relax from the artificial starting configuration. mdpi.com | Temperature (e.g., 300 K), pressure (e.g., 1 bar), simulation time (e.g., 100s of picoseconds). |
| 4. Production Run | The simulation is run for an extended period (nanoseconds to microseconds) under constant temperature and pressure (NPT ensemble) to sample the conformational space. | Total simulation time, time step for integration (e.g., 1-2 femtoseconds). |
| 5. Trajectory Analysis | The saved coordinates (trajectory) are analyzed to extract dynamic and structural properties, such as conformational changes, hydrogen bonding, and diffusion. | Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs), cluster analysis. |
Reactivity and Mechanistic Studies of Octadeca 1,3,5,7 Tetraen 1 Ol and Analogues
Oxidative Transformation Pathways
The conjugated double bonds and the primary alcohol group in Octadeca-1,3,5,7-tetraen-1-ol are both susceptible to oxidation. The specific pathway and products depend heavily on the oxidizing agent and reaction conditions.
Oxidative cleavage of the carbon-carbon double bonds in a polyene system can lead to the formation of smaller carbonyl compounds (aldehydes or carboxylic acids). Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave all the double bonds in the tetraene chain.
In a related context, the oxidation of β-aryl alcohols with manganese(IV) oxide can lead to the cleavage of the carbon-carbon bond, proposing a mechanism that proceeds through an aldehyde intermediate. researchgate.net Studies on the oxidation of Vitamin A₁ (a polyene alcohol) with manganese dioxide have also been explored, indicating the reactivity of such systems. researchgate.net The specific products of oxidative cleavage for this compound would depend on which of the four double bonds are cleaved.
More controlled oxidation can lead to the formation of epoxides or diols, often with a high degree of stereoselectivity.
Stereoselective Epoxidation: The double bonds of the tetraene can be selectively converted into epoxides. The reactivity of each double bond towards epoxidation can vary depending on its position and steric environment. Fungal peroxygenases have been shown to catalyze the regio- and stereoselective epoxidation of polyunsaturated fatty acids. mdpi.com For instance, these enzymes often preferentially attack the double bond furthest from the carboxyl group. mdpi.com Similar selectivity could be expected for a long-chain polyene alcohol. Vanadium-catalyzed epoxidation of allylic alcohols is a well-known method that directs the epoxidation to the double bond adjacent to the alcohol group.
Stereoselective Dihydroxylation: The conversion of alkenes to vicinal diols can be achieved with high enantioselectivity using methods like the Sharpless asymmetric dihydroxylation. mdpi.com This reaction uses osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral quinine (B1679958) ligand. mdpi.com The choice of ligand (found in AD-mix-α or AD-mix-β) determines which face of the double bond is hydroxylated. mdpi.com For a polyene like this compound, this method could be used to dihydroxylate one or more of the double bonds stereoselectively. acs.orgyork.ac.uk The reaction can sometimes proceed with multiple dihydroxylation steps, and the stereoselectivity of subsequent steps can be influenced by the diols formed in the initial steps. acs.org Biocatalytic methods using dioxygenase enzymes also offer a route to the asymmetric dihydroxylation of conjugated polyenes. researchgate.net
The table below summarizes the expected products from the selective oxidation of one double bond in this compound.
| Reaction Type | Reagent Example | Potential Product from one C=C bond |
| Epoxidation | m-CPBA, Peroxygenase | Octadeca-epoxy-diene-ol |
| Dihydroxylation | OsO₄, NMO (Upjohn) | Octadeca-triene-triol |
| Asymmetric Dihydroxylation | AD-mix-α / AD-mix-β | Chiral Octadeca-triene-triol |
Hydrogenation and Selective Reduction of Double Bonds
The four double bonds in this compound can be fully or partially reduced through hydrogenation. The key challenge is achieving selectivity, reducing a specific number or position of the double bonds while leaving others and the alcohol function intact. thieme-connect.de
Complete Hydrogenation: Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere will typically reduce all four double bonds, yielding the saturated alcohol, Octadecan-1-ol.
Selective Reduction: Achieving partial reduction of a polyene is a more complex task. thieme-connect.de The reactivity of the double bonds can be similar, making selective reduction challenging. thieme-connect.deresearchgate.net However, several methods have been developed for the selective reduction of polyenes:
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst. For example, RuCl₃ in isopropanol has been used to selectively reduce the side chains of cardanol (B1251761) (a mixture of polyenes) to a monoene. researchgate.net
Metal Hydride/Catalyst Systems: A combination of sodium borohydride (B1222165) (NaBH₄) with a catalytic amount of a transition metal salt, like ruthenium(III) chloride, has been shown to selectively reduce dienes and trienes. sci-hub.mkisc.ac The choice of solvent can influence the chemoselectivity of this reaction. isc.ac
Diimide Reduction: Diimide (N₂H₂), often generated in situ from hydrazine (B178648) and an oxidant, is a highly selective reducing agent that typically reduces double bonds with syn-stereochemistry and is tolerant of many other functional groups. researchgate.net
Lindlar's Catalyst: This poisoned palladium catalyst (Pd/CaCO₃/Pb(OAc)₂) is classically used for the syn-hydrogenation of alkynes to Z-alkenes but can also be employed for the partial hydrogenation of more reactive polyenes. thieme-connect.de
The general reactivity for hydrogenation often follows the trend of less substituted double bonds reacting faster. For a conjugated system, the 1,4-addition product might also be observed. The interaction of the hydroxyl group with the catalyst surface can also direct the regioselectivity of the hydrogenation. thieme-connect.de
Cycloaddition Reactions (e.g., Diels-Alder)
The conjugated tetraene system of this compound makes it an excellent substrate for cycloaddition reactions, particularly the Diels-Alder reaction. ub.edu In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile to form a six-membered ring. yale.edudspmuranchi.ac.in
A linear conjugated tetraene, such as this compound, possesses two terminal diene moieties (C1-C4 and C5-C8, though the numbering here is illustrative) and an internal diene moiety. Research on simpler tetraenols has shown that they can effectively participate in double Diels-Alder reactions. acs.orgnih.gov
Site Selectivity: In reactions with dienophiles like maleic anhydride (B1165640), linear conjugated tetraenes exhibit complete site selectivity for the terminal diene units. acs.orgnih.gov The internal diene moiety does not typically react. acs.org This selectivity is attributed to greater π-conjugation effects in the transition state leading to the terminal addition product. acs.org
Stereoselectivity: These cycloadditions are often highly stereoselective. acs.orgnih.gov For example, the reaction of a simple tetraenol with maleic anhydride can lead to a single diastereoisomeric tetracyclic product in a one-pot sequence. nih.gov
Domino Reactions: The initial Diels-Alder adduct still contains a diene unit, which can undergo a second cycloaddition reaction. This can be an intermolecular reaction with another equivalent of the dienophile or an intramolecular Diels-Alder (IMDA) reaction if a suitable dienophile is present on the molecule. anu.edu.auacs.org Acyclic (E,Z,E,E)-tetraenes have been shown to undergo a 6π electrocyclization followed by an intramolecular Diels-Alder reaction upon thermolysis. anu.edu.au
The table below outlines the potential Diels-Alder reactivity of a conjugated tetraenol.
| Reactant | Reaction Type | Key Feature | Resulting Structure |
| Tetraenol + 1 eq. Dienophile | Intermolecular [4+2] | High site selectivity for terminal diene | Monoadduct with a cyclohexene (B86901) ring |
| Tetraenol + 2 eq. Dienophile | Double Intermolecular [4+2] | Forms two new rings | Bis-adduct (tetracyclic product) |
| Functionalized Tetraene | Electrocyclization + IMDA | Domino pericyclic process | Tricyclic system |
Polymerization Behavior of Conjugated Polyene Alcohols
Molecules containing multiple conjugated double bonds, like this compound, are potential monomers for polymerization. The extended π-system can participate in chain-growth polymerization, leading to polymers with conjugated backbones, which are often colored and can have interesting electronic properties.
Spontaneous/Thermal Polymerization: Simple, unsubstituted polyenes like octa-1,3,5,7-tetraene (B1222795) are known to polymerize rapidly, even in the crystalline state. rsc.org This suggests that this compound could also be susceptible to polymerization upon standing, heating, or exposure to light.
Catalytic Polymerization: The polymerization of related conjugated monomers, such as propargyl alcohol (an acetylenic alcohol), can be initiated using various methods, including Ziegler-Natta catalysts or high-energy radiation, to produce poly(propargyl alcohol). researchgate.net The resulting polymers possess a π-conjugated backbone and have been studied for their semiconducting properties. researchgate.net
Formation of Conjugated Polyenes in Polymers: Conversely, conjugated polyene sequences can be formed by the degradation of other polymers. For instance, the dehydrochlorination of poly(vinyl chloride) (PVC) or the chemical dehydration of poly(vinyl alcohol) (PVA) can generate long chains of conjugated double bonds within the polymer backbone. researchgate.netmdpi.com
Cross-linking: The multiple double bonds in the tetraene offer sites for cross-linking. During thermal degradation of polymers containing polyene sequences, Diels-Alder additions between different chains can occur, leading to a cross-linked network structure. researchgate.net Similarly, if this compound were polymerized, the remaining double bonds along the polymer chain could act as sites for subsequent cross-linking reactions.
The polymerization of conjugated polyene alcohols can lead to hyper-cross-linked networks with high surface areas and a large number of functional groups, which have potential applications in areas like gas capture and storage. mdpi.com
Investigation of Reaction Kinetics and Thermodynamic Parameters
The study of reaction kinetics and thermodynamic parameters for this compound is crucial for understanding its reactivity, stability, and potential applications in various chemical transformations. Due to a scarcity of direct experimental data for this specific molecule, this section will draw upon findings from analogous conjugated polyenols, such as retinol (B82714) (Vitamin A alcohol), to provide insights into the expected kinetic and thermodynamic behavior. The principles governing the reactions of these systems are largely dictated by the extended π-conjugation and the presence of the terminal hydroxyl group.
Detailed Research Findings
Research into the reactivity of conjugated polyenols often focuses on oxidation, isomerization, and radical-mediated reactions. The kinetics of these reactions are influenced by factors such as the solvent, temperature, presence of catalysts, and the specific isomeric form of the polyene chain.
Enzymatic Oxidation:
The enzymatic oxidation of polyenols is a key area of study. For instance, the oxidation of all-trans-retinol to all-trans-retinaldehyde by horse liver alcohol dehydrogenase has been investigated. nih.gov In the presence of a surfactant like Triton X-100 to aid solubilization, the reaction exhibits Michaelis-Menten kinetics. The Michaelis constant (K_m) for retinol was found to be 145 µM with a turnover number of 0.45 s⁻¹. nih.gov Interestingly, the K_m for retinol was observed to increase with higher concentrations of the surfactant, while the turnover number remained constant. nih.gov This suggests that the partitioning of the polyenol between the enzyme's active site and the surfactant micelles plays a significant role in the reaction kinetics. nih.gov Ethanol (B145695), another substrate for this enzyme, acts as a complex inhibitor of retinol oxidation, highlighting the competitive nature of binding at the active site. nih.gov
Interactive Data Table: Kinetic Parameters for Enzymatic Oxidation of All-trans-Retinol
| Parameter | Value | Conditions |
| K_m (retinol) | 145 µM | In the presence of Triton X-100 |
| Turnover Number | 0.45 s⁻¹ | In the presence of Triton X-100 |
| K_i (pyrazole) | 3.3 x 10⁻⁷ M | Competitive inhibitor |
Thermal and Photochemical Degradation:
The stability of polyenols is a significant concern, with degradation often following first-order kinetics. Studies on various retinoids in cosmetic formulations have shown that their stability is highly dependent on the formulation, temperature, and exposure to light. sci-hub.se For example, the degradation of retinol and its esters can vary significantly, with temperature increases accelerating the reaction rates. sci-hub.se An increase of 15°C has been shown to increase the reaction rate constants by an average of 5.2-fold. sci-hub.se Photodegradation is often more pronounced than thermal degradation. sci-hub.se
Radical Reactions:
The reaction of polyenols with radicals, such as thiyl radicals, leads to the formation of retinol addition radicals. These intermediates can undergo further reactions, including β-elimination. The kinetics of these elimination reactions have been studied, and for a 4-pyridylthiyl-retinol radical, the Arrhenius equation was determined as:
log (k_β / s⁻¹) = (12.7 ± 0.2) − (54.3 ± 1.3)/θ
where θ = 2.3RT kJ mol⁻¹. rsc.org This equation allows for the calculation of the rate constant for this specific elimination reaction at different temperatures. The reactivity of these retinol addition radicals with oxygen has also been investigated, revealing complex biexponential decay kinetics, suggesting the formation of at least two different radical species that react with oxygen. rsc.org
Interactive Data Table: Arrhenius Parameters for β-Elimination of a Retinol Radical Adduct
| Parameter | Value |
| Pre-exponential Factor (A) | 10¹²·⁷ s⁻¹ |
| Activation Energy (E_a) | 54.3 ± 1.3 kJ mol⁻¹ |
(E/Z)-Isomerization:
The isomerization around the double bonds of the polyene chain is another important reaction. Thermodynamic and kinetic studies of the thermally induced (E/Z)-isomerization of the retro-carotenoid rhodoxanthin, a related polyene, have provided valuable insights. The reaction rate constants for the isomerization from the (all-E) to the (6Z)-isomer were found to be significantly higher than for isomerization at other positions in the polyene chain. acs.orgnih.gov The equilibrium between these isomers was shown to be strongly product-favored, with negative Gibbs free energies ranging from -1.6 to -2.2 kJ mol⁻¹ at temperatures between 40 and 70 °C. acs.orgnih.gov This indicates a thermodynamic preference for the (6Z)-isomer under these conditions. Such studies highlight that the specific position of the double bond within the conjugated system significantly influences both the kinetics and thermodynamics of isomerization. acs.orgnih.gov
Thermodynamic Parameters:
The thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide information about the spontaneity and energy changes of a reaction. For the isomerization of rhodoxanthin, the negative Gibbs energy change indicates a spontaneous process. acs.orgnih.gov In the context of protein binding, thermodynamic parameters for the interaction of retinol with retinol-binding protein have been determined, revealing the contributions of enthalpic and entropic factors to the binding affinity.
It is important to reiterate that while these findings on analogous compounds provide a strong basis for understanding the reactivity of this compound, dedicated experimental studies on the target molecule are necessary to determine its precise kinetic and thermodynamic parameters.
Biosynthesis and Biocatalytic Transformations of Polyene Alcohols
Enzymatic Pathways for Unsaturated Fatty Alcohol Formation
The biosynthesis of unsaturated fatty alcohols is a multi-step enzymatic cascade, primarily involving the lipoxygenase (LOX) pathway. mdpi.com This process begins with the release of polyunsaturated fatty acids (PUFAs) from cell membranes and proceeds through a series of oxidative and cleavage reactions to generate aldehyde intermediates, which are subsequently reduced to alcohols.
Role of Fatty Acid Dioxygenases (e.g., AbLOX)
The initial and rate-limiting step in the biosynthesis of many polyene alcohols is the dioxygenation of PUFAs, a reaction catalyzed by fatty acid dioxygenases, most notably lipoxygenases (LOXs). mdpi.commdpi.com LOXs are non-heme iron-containing enzymes that catalyze the regio- and stereoselective insertion of molecular oxygen into PUFAs that possess a cis,cis-1,4-pentadiene system. google.comnih.gov This reaction produces chemically unstable fatty acid hydroperoxide intermediates. acs.orgresearchgate.net The specificity of the LOX enzyme—for instance, whether it is a 9-LOX or a 13-LOX—determines the position of oxygenation on the fatty acid backbone, thereby dictating the structure of all subsequent metabolites in the pathway. mdpi.com
Hydroperoxide Lyase Activity in Cleavage Reactions (e.g., AbHPL)
The fatty acid hydroperoxides generated by LOX are substrates for hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74 family). researchgate.net HPL catalyzes the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group. researchgate.netnih.gov This cleavage reaction yields a short-chain aldehyde and a corresponding ω-oxoacid. acs.orgnih.gov For example, the cleavage of a 13-hydroperoxide of an 18-carbon fatty acid results in a C6 aldehyde and a C12 oxo-acid. nih.gov The resulting aldehydes are volatile compounds, often associated with the "green leaf" aroma of plants, and are the direct precursors to unsaturated alcohols. acs.org The final step in the formation of the alcohol is the reduction of this aldehyde, a reaction often carried out by alcohol dehydrogenases (ADHs). researchgate.net
Lipoxygenase Pathways and Oxylipin Biosynthesis
The LOX pathway is a major branch of oxylipin metabolism, a vast network responsible for producing a wide range of oxidized fatty acids. nih.govuni-goettingen.de Oxylipins function as signaling molecules in response to various biotic and abiotic stresses, such as wounding or pathogen attack. mdpi.comcreative-proteomics.com The pathway is initiated by the release of free PUFAs from membrane lipids by lipases. mdpi.comnih.gov Following the initial LOX-catalyzed dioxygenation, the resulting hydroperoxides can be funneled into several downstream pathways. nih.gov Besides the HPL route leading to aldehydes and alcohols, other enzymes like allene (B1206475) oxide synthase (AOS), divinyl ether synthase (DES), and peroxygenases can act on these hydroperoxides to produce jasmonates, divinyl ethers, and epoxy fatty acids, respectively. google.comnih.gov The specific profile of oxylipins produced, including polyene alcohols, is therefore highly regulated and dependent on the organism, tissue type, and environmental stimuli. mdpi.com
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function in Pathway |
| Lipase | - | Membrane Glycerolipids (e.g., Phospholipids) | Polyunsaturated Fatty Acids (PUFAs) | Releases precursor fatty acids from membranes. mdpi.comnih.gov |
| Lipoxygenase | LOX | PUFAs (e.g., Linoleic Acid, α-Linolenic Acid) | Fatty Acid Hydroperoxides (e.g., 13-HPODE) | Catalyzes regio- and stereospecific dioxygenation. mdpi.comacs.org |
| Hydroperoxide Lyase | HPL | Fatty Acid Hydroperoxides | Short-chain Aldehydes + ω-Oxoacids | Cleaves hydroperoxides into aldehyde precursors. researchgate.netnih.gov |
| Alcohol Dehydrogenase | ADH | Aldehydes (e.g., Hexenal) | Alcohols (e.g., Hexenol) | Reduces aldehydes to the final alcohol products. researchgate.net |
Precursor Identification and Metabolic Flux Analysis (e.g., Linoleic Acid Derivations)
The production of C18 polyene alcohols like Octadeca-1,3,5,7-tetraen-1-OL is fundamentally dependent on the availability of C18 PUFA precursors. Linoleic acid and α-linolenic acid are the most common substrates for the LOX pathway in plants. mdpi.com The conversion of linoleic acid, an omega-6 fatty acid with the formula 18:2 (n-6), via the sequential action of 13-LOX and HPL, is a well-established route for the production of C6 volatile compounds, which can be further reduced to alcohols. nih.gov Derivatives of linoleic acid are known to be esterified in complex lipids and can be released by hydrolysis to act as signaling molecules. nih.gov
Metabolic Flux Analysis (MFA) is a powerful analytical tool used to quantify the flow of metabolites through metabolic networks. nih.gov By using isotopic tracers, such as ¹³C-labeled glucose, MFA can map the rates of intracellular reactions and identify bottlenecks or preferred routes within a pathway. nih.govplos.org While specific MFA studies on this compound are not documented, the technique has been widely applied to engineer and optimize the production of other alcohols, such as ethanol (B145695) and isopropyl alcohol. acs.orgmdpi.comuniv-rennes1.fr For instance, ¹³C-MFA revealed that a deficiency in NADPH regeneration was limiting isopropyl alcohol production in engineered E. coli, guiding further genetic modifications that successfully increased the yield. acs.org Applying MFA to the oxylipin pathway could similarly identify rate-limiting steps, such as the activity of a specific LOX or HPL, and quantify the carbon flux from primary precursors like linoleic acid towards the synthesis of specific polyene alcohols. This would enable a more rational approach to engineering the pathway for enhanced production.
Genetic and Enzymatic Engineering for Altered Polyene Alcohol Production
The production of specific polyene alcohols can be enhanced or altered through genetic and enzymatic engineering. acs.org This often involves the heterologous expression of key pathway enzymes in microbial or plant hosts, creating recombinant biocatalysts for targeted synthesis. acs.org A common strategy is to construct artificial enzymatic cascades in hosts like Escherichia coli or yeast. mdpi.com
Since lipases and some LOXs are commercially available, engineering efforts frequently focus on the production of recombinant HPL, which is often the limiting and most unstable enzyme in the process. mdpi.com For example, the LOX from Pseudomonas aeruginosa and the HPL from Psidium guajava (guava) have been co-expressed in E. coli to create whole-cell biocatalysts for the production of C6 aldehydes. magtech.com.cn Further engineering, such as optimizing the expression of an alcohol dehydrogenase with appropriate substrate specificity, could channel these aldehyde intermediates toward the desired alcohol product.
Another approach involves modifying the host's own metabolic pathways to increase the precursor supply. For example, enhancing the synthesis of linoleic acid in a microbial host could increase the substrate pool available for a heterologously expressed LOX/HPL/ADH cascade. The expression of a heterologous S-linalool synthase gene in tomato has been shown to successfully redirect the precursor geranyl pyrophosphate (GPP) toward the synthesis of the monoterpene alcohol S-linalool in ripening fruits, demonstrating the potential of this strategy. mdpi.com
| Engineering Strategy | Target Enzyme/Pathway | Host Organism | Objective | Reference(s) |
| Heterologous Expression | Lipoxygenase (LOX) & Hydroperoxide Lyase (HPL) | Escherichia coli | Create whole-cell biocatalyst for C6 aldehyde/alcohol synthesis. | magtech.com.cn |
| Heterologous Expression | S-Linalool Synthase (LIS) | Tomato (Lycopersicon esculentum) | Redirect GPP flux to produce S-linalool in fruit. | mdpi.com |
| Protein Engineering | Vanillyl-alcohol oxidase (VAO) | In vitro | Improve catalytic efficiency for vanillin (B372448) (an aromatic alcohol) synthesis. | acs.org |
| Metabolic Engineering | Glycolytic & ED pathway genes | Escherichia coli | Redirect carbon flux to improve NADPH regeneration for alcohol production. | acs.org |
Biocatalysis for Regio- and Stereoselective Transformations
Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations with a high degree of precision that is often difficult to achieve with traditional synthetic chemistry. mdpi.comacs.org The three-dimensional structure of an enzyme's active site allows for exquisite control over the regio- and stereoselectivity of a reaction. mdpi.comnih.gov This is particularly valuable in the synthesis of complex molecules like polyene alcohols, where multiple double bonds and potential chiral centers exist.
Enzymes such as fungal unspecific peroxygenases (UPOs) and cytochrome P450s have been shown to catalyze the epoxidation of PUFAs with exceptional regio- and enantioselectivity. nih.govmdpi.com For example, the UPO from Agrocybe aegerita (AaeUPO) can epoxidize n-3 fatty acids at the terminal double bond with greater than 99% regioselectivity and greater than 99% enantiomeric excess (ee). mdpi.com Such epoxides are versatile intermediates that can be converted to diols.
Enzyme cascades are a powerful biocatalytic strategy for synthesizing enantiopure alcohols. In a deracemization cascade, one enzyme can be used to oxidize a racemic alcohol to a prochiral ketone, and a second, highly stereoselective alcohol dehydrogenase (ADH) can then reduce the ketone to a single enantiomer of the alcohol. By choosing either an (R)-selective or (S)-selective ADH, both enantiomers of a target alcohol can be synthesized. This biocatalytic approach provides an efficient and environmentally benign route to chiral polyene alcohols, which are valuable as building blocks for pharmaceuticals and other fine chemicals. acs.org
Advanced Research Applications of Octadeca 1,3,5,7 Tetraen 1 Ol in Materials Science
Design of Fluorescent Probes and Labels for Chemical Sensing
The conjugated tetraene system in Octadeca-1,3,5,7-tetraen-1-OL forms the basis of its potential as a fluorescent probe. The delocalized π-electrons in the polyene chain can absorb light and subsequently emit it at a longer wavelength, a phenomenon known as fluorescence. This intrinsic fluorescence is highly sensitive to the local environment, making it a valuable tool for chemical sensing.
Research on similar polyene structures has demonstrated that their absorption and fluorescence properties are influenced by the polarity of their surroundings. For instance, the spectral characteristics of related polyene carboxylic acids and alcohols show a dependence on the solvent environment. This suggests that this compound could be employed to probe the hydrophobicity of various systems, such as the binding sites of proteins or the interior of lipid bilayers. csic.es The hydroxyl group allows for its orientation within membranes, with the polar head group interacting with the aqueous phase and the hydrophobic polyene tail embedded within the nonpolar lipid core. Changes in the fluorescence emission of the polyene chain can then signal alterations in the membrane's physical state or the presence of specific analytes.
The design of fluorescent probes often involves tailoring the molecule to respond to a specific target. While specific research on this compound as a chemical sensor is limited, the principles derived from studies on other polyenes are applicable. For example, the fluorescence of polyene probes can be quenched or enhanced upon interaction with certain molecules or ions. This "on-off" or "off-on" switching mechanism is the foundation for detecting the presence and concentration of target species.
| Feature | Description | Relevance to this compound |
| Fluorophore | The conjugated tetraene system | The core structure responsible for fluorescence. |
| Sensing Moiety | The hydroxyl group and the polyene chain | The hydroxyl group can participate in hydrogen bonding, while the entire molecule's fluorescence is sensitive to environmental polarity. |
| Transduction | Changes in fluorescence intensity, wavelength, or lifetime | Environmental changes around the probe alter its photophysical properties, providing a detectable signal. |
Self-Assembly of Amphiphilic Polyene Alcohols in Supramolecular Structures
The amphiphilic nature of this compound, arising from its polar alcohol head and nonpolar hydrocarbon tail, drives its self-assembly into organized supramolecular structures in aqueous environments. This behavior is analogous to that of other amphiphilic molecules like lipids and surfactants, which form micelles, vesicles, and other aggregates to minimize the unfavorable interactions between their hydrophobic tails and water.
The self-assembly of polyene-containing amphiphiles has been a subject of significant research interest. For example, the antifungal polyene amphotericin B is known to self-assemble into large, helically-twisted nanotapes in aqueous solutions. mdpi.com Similarly, other amphiphilic poly(phenylene ethynylene)s have demonstrated the ability to form organized structures in lyotropic liquid crystals. epa.gov These studies highlight the potential for this compound to form a variety of ordered nanostructures.
The specific morphology of the self-assembled structures would depend on factors such as the concentration of the polyene alcohol, temperature, pH, and the presence of other molecules. The extended, rigid nature of the conjugated tetraene segment can influence the packing of the molecules, potentially leading to the formation of more complex and ordered assemblies compared to those formed by saturated amphiphiles. These supramolecular structures could find applications in areas such as drug delivery, where they could encapsulate hydrophobic guest molecules, or as templates for the synthesis of nanomaterials.
Integration into Conjugated Polymer Systems for Optoelectronic Materials
The tetraene unit of this compound makes it a suitable building block for the synthesis of larger conjugated polymers with tailored optoelectronic properties. Conjugated polymers are a class of organic materials that exhibit semiconductor-like behavior due to the delocalization of π-electrons along their backbone. They are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
By incorporating this compound into a polymer chain, its specific electronic and optical properties can be imparted to the resulting macromolecule. The length of the conjugated segment influences the polymer's band gap and, consequently, its absorption and emission wavelengths. The hydroxyl group offers a reactive site for polymerization or for modification to enhance solubility and processability.
Water/alcohol soluble conjugated polymers are particularly advantageous for the fabrication of multilayer optoelectronic devices via solution processing, as they can prevent the dissolution of underlying layers. nist.gov The alcoholic functionality of this compound could be exploited to create such soluble polymers, facilitating the construction of complex device architectures. The integration of this polyene alcohol into conjugated polymer systems could lead to new materials with tunable light absorption and emission characteristics, suitable for a range of optoelectronic applications. mdpi.com
| Property | Influence of this compound | Potential Application |
| Band Gap | The tetraene unit contributes to a lower band gap. | Organic photovoltaics, near-infrared emitters. |
| Solubility | The hydroxyl group can be used to attach solubilizing side chains. | Solution-processable organic electronics. |
| Charge Transport | The conjugated system provides pathways for charge carrier mobility. | Organic field-effect transistors. |
Surface Modification and Thin Film Fabrication with Polyene Alcohol Derivatives
The hydroxyl group of this compound serves as a chemical handle for its attachment to various surfaces, enabling the modification of their properties. This surface functionalization can be used to impart hydrophobicity, alter surface energy, or introduce specific functionalities. For instance, the polyene alcohol could be covalently bonded to silica (B1680970) surfaces or other materials with reactive groups, creating a robust and stable coating.
Techniques like molecular layer deposition (MLD) can be used to create ultrathin organic films with precise thickness control. While not specifically demonstrated for this compound, MLD has been successfully employed for the fabrication of thin films from other organic precursors, including those used to form polyamides and polyimides. beilstein-journals.org The ability to form well-defined thin films is crucial for many applications in electronics and optics.
The fabrication of thin films from polyene-containing materials allows for the creation of devices where the unique optical and electronic properties of the conjugated system can be harnessed. These films could be designed to have specific light-absorbing or emitting properties, or to act as charge transport layers in electronic devices. The amphiphilic nature of this compound could also be exploited in Langmuir-Blodgett techniques to form highly ordered monomolecular layers.
Development of Polyene-Based Smart Materials
"Smart materials" are materials that respond to external stimuli, such as changes in temperature, pH, light, or electric fields, by altering their properties. The conjugated system of polyenes makes them excellent candidates for the development of such materials. Polydiacetylenes (PDAs), which are a class of conjugated polymers, are well-known for their chromic properties, changing color in response to various stimuli. beilstein-journals.orgthno.org
While this compound is not a diacetylene, the principle of stimuli-responsive behavior in conjugated systems is transferable. The electronic and optical properties of the tetraene chromophore are sensitive to its local environment. By incorporating this molecule into a polymer matrix or a self-assembled structure, it is conceivable to create materials that exhibit a detectable change in their fluorescence or absorption upon exposure to a specific stimulus.
For example, a polymer containing this compound could be designed to undergo a conformational change in response to temperature, which would, in turn, alter the electronic coupling between the polyene units and lead to a change in the material's optical properties. Such polyene-based smart materials could find use in sensors, displays, and actuators. beilstein-journals.orgthno.org The development of these materials is an active area of research, with a focus on understanding the relationship between molecular structure and macroscopic responsive behavior. nih.gov
Emerging Research Frontiers and Future Academic Perspectives
Integration of Advanced Characterization Techniques (e.g., Cryo-Electron Microscopy for Self-Assemblies)
The ability of polyene alcohols to self-assemble into ordered nanostructures is a key area of interest. Traditional characterization techniques often struggle to capture the delicate, solvent-dependent nature of these assemblies.
Cryo-Electron Microscopy (Cryo-EM): This revolutionary technique allows for the visualization of molecular assemblies in a near-native, vitrified state, avoiding artifacts from drying or staining. kyoto-u.ac.jpnih.gov For a molecule like Octadeca-1,3,5,7-tetraen-1-ol, cryo-EM can provide unprecedented insights into its self-assembly behavior. Researchers can directly observe the morphology of aggregates, such as nanofibers, vesicles, or micelles, which are crucial for understanding their functional properties. nih.govresearchgate.net Recent studies on other self-assembling systems, including poly(ionic liquid) nanoparticles and proteins, have demonstrated the power of cryo-EM and cryo-electron tomography (cryo-ET) in revealing internal morphologies and 3D structures. researchgate.net This technique would be invaluable for studying how the long alkyl chain and the conjugated tetraene system of this compound dictate its supramolecular architecture.
Orthogonal Characterization Methods: A comprehensive understanding of self-assembled structures requires a multi-faceted approach. nih.govmdpi.com Combining cryo-EM with other advanced techniques is a promising future direction.
| Technique | Information Provided | Relevance to this compound Assemblies |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution imaging of vitrified, hydrated structures. kyoto-u.ac.jpnih.gov | Direct visualization of self-assembled morphologies (e.g., micelles, fibers) in their native state. researchgate.net |
| Small-Angle X-ray Scattering (SAXS) | Information on the size, shape, and arrangement of nanostructures in solution. numberanalytics.com | Determining the average size and shape of self-assembled aggregates. |
| Atomic Force Microscopy (AFM) | High-resolution surface topography and mechanical properties. numberanalytics.com | Imaging the surface of self-assembled structures on a substrate. |
| Nanoparticle Tracking Analysis (NTA) | Size distribution and concentration of nanoparticles in suspension. nih.govmdpi.com | Quantifying the size and concentration of self-assembled nanoparticles. |
| Asymmetric Flow Field-Flow Fractionation (AF4) | Separation and characterization of macromolecules and nanoparticles based on size. nih.gov | Isolating and analyzing different sizes of self-assembled species. |
This table outlines advanced characterization techniques and their potential applications in studying the self-assembly of this compound.
Machine Learning and Computational Chemistry for Rational Design of Polyene Architectures
The vast chemical space of polyene derivatives makes a purely experimental approach to discovering new functionalities inefficient. Machine learning (ML) and computational chemistry are emerging as powerful tools for the rational design of novel polyene architectures with tailored properties. researchgate.net
Predictive Modeling: By training ML algorithms on existing data, it is possible to predict the properties of new, unsynthesized polyene alcohols. researchgate.netrsc.org For this compound, this could involve predicting its optical and electronic properties, self-assembly behavior, or reactivity based on its molecular structure. This data-driven approach can accelerate the discovery of materials with desired characteristics. researchgate.net
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure and properties of polyenes. acs.orgrsc.org For instance, DFT calculations can predict the outcomes of electrocyclic reactions in polyenes, which could be controlled by external stimuli like mechanical force. acs.orgresearchgate.net Such computational studies could guide the design of "smart" materials based on this compound that respond to their environment.
| Computational Approach | Application to Polyene Design | Potential Insights for this compound |
| Machine Learning (ML) | Prediction of properties (e.g., solubility, optical gap) from molecular structure. researchgate.netrsc.org | Rapid screening of virtual libraries of derivatives for desired functionalities. |
| Quantum Mechanics (QM) | Calculation of electronic structure, reaction energies, and spectroscopic properties. acs.orgrsc.org | Understanding the electronic nature of the tetraene system and predicting its reactivity. |
| Molecular Dynamics (MD) | Simulation of the time evolution of molecular systems. rsc.org | Modeling the self-assembly process and the dynamics of aggregates in solution. |
This interactive table summarizes computational methods that can be applied to the rational design of polyene architectures like this compound.
Exploration of Novel Catalytic Systems for Polyene Alcohol Synthesis and Transformation
The synthesis and modification of polyene alcohols present significant challenges due to the sensitivity of the conjugated system. frontiersin.org Developing novel catalytic systems that offer high selectivity and efficiency is a key research frontier.
Catalytic Polyene Cyclizations: Nature utilizes enzymes called cyclases to perform complex polyene cyclizations with remarkable precision. nih.govnih.gov Recent research has focused on developing artificial catalysts that can mimic this behavior. For example, confined Brønsted acids and supramolecular clusters have been shown to catalyze stereoselective polyene cyclizations. nih.govresearchgate.net Applying such systems to this compound could lead to the synthesis of complex cyclic structures with potential applications in fragrance and pharmaceuticals.
Selective Oxidation and Functionalization: The selective functionalization of one double bond within a polyene chain is a formidable synthetic challenge. nih.gov Combinatorial approaches to catalyst discovery are being used to identify small molecule catalysts that can achieve site- and enantioselective oxidation of polyenes. nih.gov Furthermore, methods for the direct conversion of lower alcohols to higher, more complex alcohols through C-H functionalization are being developed, offering a more atom-economical route to polyketide structures. nih.gov These strategies could be employed to transform this compound into a variety of valuable derivatives.
| Catalytic Strategy | Description | Potential Application to this compound |
| Biomimetic Polyene Cyclization | Use of artificial cyclases or confined acid catalysts to mimic enzymatic cyclizations. nih.govnih.govresearchgate.net | Synthesis of novel cyclic compounds from the acyclic precursor. |
| Selective Oxidation | Catalytic systems designed for the site- and enantioselective epoxidation or hydroxylation of polyenes. nih.gov | Introduction of new functional groups at specific positions along the polyene chain. |
| Organocatalytic Homologation | Amine-catalyzed oxidation of alcohols to enals, allowing for the stepwise extension of polyene systems. researchgate.net | Lengthening the conjugated system of this compound to tune its properties. |
| Photocatalytic Cyclization | Use of light and a photocatalyst to initiate radical-mediated cyclization of polyenes. researchgate.net | Formation of carbocyclic frameworks under mild conditions. |
This table highlights novel catalytic systems and their potential for the synthesis and transformation of this compound.
Sustainable and Green Chemistry Approaches in Polyene Alcohol Production
As the chemical industry moves towards greater sustainability, the development of green processes for producing polyene alcohols is paramount. cuestionesdefisioterapia.cominstituteofsustainabilitystudies.comnih.gov This involves the use of renewable feedstocks, safer solvents, and energy-efficient catalytic methods.
Biocatalysis: The use of enzymes in synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. instituteofsustainabilitystudies.commdpi.com For instance, lipases can be used for the synthesis of polyesters under mild conditions. mdpi.com A particularly exciting prospect is the use of engineered polyketide synthases (PKSs), which are responsible for the biosynthesis of polyenes in nature. nih.gov Reconstituting and engineering these enzymatic pathways could enable the sustainable production of this compound and related compounds from simple precursors. Squalene-hopene cyclases (SHCs) are another class of enzymes that can perform stereocontrolled cyclization reactions on polyene substrates.
Green Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives like water or supercritical CO2 is a key principle of green chemistry. instituteofsustainabilitystudies.comnih.gov Research into solid acid catalysts, such as phosphotungstic acid, for the dehydration of polyvinyl alcohol to form polyenes, demonstrates a move away from volatile and corrosive acid catalysts. researchgate.net Such principles could be applied to develop more sustainable synthetic routes to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
